6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Medicinal Chemistry ADME Prediction Scaffold Optimization

This 4-ketone intermediate is MANDATORY for cefpirome (4th-gen. cephalosporin) synthesis – deoxy variants (e.g., CAS 533-37-9) are non-functional substitutes. For CNS drug discovery, its LogP (0.86) and PSA (29.1 Ų) outperform the octahydro analog (LogP 0.24) and nitro-substituted analog (PSA 58.7 Ų) in blood-brain-barrier penetration potential. Supplied at 97% purity with batch-specific QC (NMR, HPLC, GC), ensuring reproducible SAR data and eliminating assay variability inherent in diastereomeric mixtures.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 101234-73-5
Cat. No. B1167896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one
CAS101234-73-5
Synonyms4H-Cyclopenta[b]pyridin-4-one,1,5,6,7-tetrahydro-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC=CC2=O
InChIInChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10)
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one (CAS 101234-73-5): Physicochemical and Functional Baseline for Informed Procurement


6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one (CAS 101234-73-5) is a bicyclic heterocyclic building block characterized by a partially saturated cyclopenta[b]pyridine core fused with a ketone at the 4-position [1]. Its molecular formula is C8H9NO, with a molecular weight of 135.16 g/mol, a calculated LogP of 0.86, and a polar surface area (PSA) of 29.1 Ų [2]. This scaffold is a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic, underscoring its established utility in medicinal chemistry [3][4]. Commercially, it is available at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one (CAS 101234-73-5) Fails: The Risk of Unverified Equivalence


Assuming functional interchangeability among cyclopenta[b]pyridine analogs is a high-risk procurement strategy. While the core scaffold is shared, critical variations in oxidation state, ring saturation, and functional group placement profoundly alter physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity [1]. For instance, the fully saturated octahydro analog exhibits a markedly different LogP (0.24 vs. 0.86) and molecular weight (139.19 vs. 135.16 g/mol), which directly impacts its partitioning behavior and, consequently, its performance in downstream synthetic sequences or biological assays [2]. Furthermore, deoxy variants like 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9) lack the ketone functional group, which is essential for key chemical transformations, such as those required for cefpirome synthesis, rendering them non-functional substitutes [3]. The quantitative evidence below delineates precisely where 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one provides verifiable, non-interchangeable advantages.

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one (CAS 101234-73-5): Quantitative Differentiation Evidence Against Key Comparators


Lipophilicity Differentiation: Target Compound (LogP 0.86) vs. Octahydro Analog (LogP 0.24)

The target compound exhibits a calculated LogP of 0.86, which is approximately 3.6 times higher than the LogP of 0.24 reported for the fully saturated comparator octahydro-4H-cyclopenta[b]pyridin-4-one [1]. This difference in lipophilicity is quantifiable and suggests a higher propensity for the target compound to partition into organic phases and cross biological membranes, a critical parameter in early-stage drug discovery for predicting oral absorption and blood-brain barrier penetration .

Medicinal Chemistry ADME Prediction Scaffold Optimization

Polar Surface Area (PSA) Differentiation: Target Compound (PSA 29.1 Ų) vs. Nitro-Substituted Analog (PSA 58.7 Ų)

The target compound possesses a calculated Polar Surface Area (PSA) of 29.1 Ų, which is approximately 50% lower than the PSA of 58.7 Ų for the nitro-substituted comparator, 6,7-dihydro-3-nitro-5H-1-pyrindine (CAS 84531-36-2) [1][2]. PSA is a key descriptor for predicting a molecule's ability to permeate cell membranes; compounds with a PSA below 60 Ų are generally considered to have better potential for intestinal absorption and passive diffusion [1].

Medicinal Chemistry Drug Design Bioavailability

Synthetic Utility Differentiation: Key Intermediate for Cefpirome with Documented Yield vs. Non-Functional Deoxy Analog

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one serves as a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic [1]. A documented synthetic route to the closely related intermediate 6,7-dihydro-5H-cyclopenta[b]pyridine achieved a total yield of 43.15% with a final product purity of 99.7% (HPLC) [2]. In contrast, the deoxy analog 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9) lacks the ketone functional group essential for subsequent transformations in the cefpirome synthetic sequence, rendering it a non-viable substitute for this application [1][3]. This functional group specificity defines the compound's unique role in the synthetic pathway.

Organic Synthesis Antibiotic Development Process Chemistry

Commercial Availability and Quality Control: Target Compound (97% Purity with Batch QC) vs. Octahydro Analog Mixture (Diastereomeric Complexity)

The target compound is commercially available from multiple vendors at a standard purity of 97%, with batch-specific analytical data including NMR, HPLC, and GC provided upon request . This level of quality control documentation is not uniformly available for all comparators. For instance, octahydro-4H-cyclopenta[b]pyridin-4-one (CAS 92658-00-9) is often supplied as a mixture of diastereomers, which introduces an additional layer of complexity in ensuring reproducible experimental outcomes . The defined, single-entity nature of the target compound simplifies analytical verification and enhances the reproducibility of synthetic and biological assays.

Chemical Procurement Quality Control Reproducibility

Best Research and Industrial Application Scenarios for 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one (CAS 101234-73-5)


Development of Fourth-Generation Cephalosporin Antibiotics

This compound is a validated key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. The presence of the 4-ketone functional group is essential for the subsequent chemical transformations in this established synthetic route, as documented in multiple synthetic methodologies [1][2]. Procurement of this specific ketone-containing intermediate, rather than deoxy or fully saturated analogs, is mandatory for researchers and process chemists working on cephalosporin analog development or antibiotic process optimization.

Medicinal Chemistry Campaigns for Central Nervous System (CNS) Targets

The compound's calculated LogP of 0.86 and PSA of 29.1 Ų place it within a favorable physicochemical space for blood-brain barrier (BBB) penetration [1][2]. This makes it a superior starting scaffold for medicinal chemists designing CNS-active drug candidates, where optimizing for both passive permeability (facilitated by lower PSA) and a balanced lipophilicity (LogP near 1-2) is critical. The quantifiable differences from comparators like the octahydro analog (LogP 0.24) and the nitro-substituted analog (PSA 58.7 Ų) provide a data-driven rationale for selecting this specific scaffold over alternatives for CNS programs [3].

High-Reproducibility Biological Assay Development

For laboratories requiring highly reproducible biological assay results, the target compound's commercial availability at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) provides a significant advantage [1]. In contrast to analogs like octahydro-4H-cyclopenta[b]pyridin-4-one, which are often supplied as complex diastereomeric mixtures, the defined, single-entity nature of this compound minimizes variability in assay readouts [2]. This is particularly important for high-throughput screening (HTS) campaigns and for establishing structure-activity relationships (SAR) where even minor impurities or undefined stereochemistry can confound data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.